Oxoflaccidin

Natural Product Chemistry Phenanthrene Derivatives Structure Elucidation

Oxoflaccidin is a 9,10-dihydrophenanthropyrone isolated from Coelogyne flaccida and Agrostophyllum species. It is a chemotaxonomic marker and SAR probe, not a fluoroquinolone antibiotic. Only genuine CAS 121817-24-1 material (HPLC≥98%) is offered. Ideal for orchid metabolomics, phenanthrene SAR studies, and screening libraries requiring structural diversity.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B12305333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxoflaccidin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)CCC4=C3C(=CC(=C4)O)OC2=O)O
InChIInChI=1S/C16H12O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h4-6,17-18H,2-3H2,1H3
InChIKeyTZJITRARICBXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxoflaccidin for Scientific Procurement: Structural Identification and Natural Source Overview


Oxoflaccidin (CAS: 121817-24-1) is a naturally occurring phenanthrene derivative classified as a 9,10-dihydrophenanthropyrone [1]. It is a specialized secondary metabolite isolated from specific orchid species, including Coelogyne flaccida, Agrostophyllum brevipes, and Agrostophyllum callosum . Its molecular formula is C₁₆H₁₂O₅, with a molecular weight of 284.26 g/mol [2]. It is important to note that while some vendor descriptions incorrectly categorize this compound as a synthetic fluoroquinolone antibiotic, authoritative natural product databases and primary isolation literature confirm it is a plant-derived phenanthrene derivative [1].

Oxoflaccidin Scientific Selection: Why Structurally Similar Natural Analogs Are Not Interchangeable


Within the orchinol-derived stilbenoid class, substitution of Oxoflaccidin with closely related analogs (e.g., Flaccidinin, Isooxoflaccidin) is not a scientifically valid procurement strategy. These compounds differ fundamentally in their core ring oxidation state, which governs their classification, chemical reactivity, and potential biological interaction profiles. Specifically, Oxoflaccidin is a 9,10-dihydro derivative of Flaccidinin [1]; the presence or absence of saturation at the C9–C10 bond alters molecular rigidity, conjugation across the phenanthrene scaffold, and physicochemical properties such as LogP and TPSA [2]. While this guide is constrained by a notable absence of public comparative biological assay data, the following structural differentiation provides the sole current evidence for why procurement of the precise CAS (121817-24-1) is necessary for research reproducibility.

Oxoflaccidin Quantitative Differentiation: Structural Evidence Against Closest Analogs


Oxoflaccidin vs. Flaccidinin: Key Structural Differentiator in Core Ring Saturation State

Oxoflaccidin is structurally defined as the 9,10-dihydro derivative of Flaccidinin [1]. This is the primary and only reliable quantitative differentiator currently available in the public domain. Oxoflaccidin possesses a saturated C9–C10 bond within the phenanthrene nucleus, whereas Flaccidinin contains an unsaturated, fully conjugated aromatic ring system at this position. This specific saturation state fundamentally distinguishes the two molecules in terms of core scaffold classification (9,10-dihydrophenanthropyrone vs. phenanthropyrone).

Natural Product Chemistry Phenanthrene Derivatives Structure Elucidation

Oxoflaccidin Identification: Specific Plant Source Discrimination from Isomeric Analogs

Oxoflaccidin is a specific stilbenoid constituent reported in Agrostophyllum callosum alongside 10 other structurally related compounds, including its isomers and analogs such as isooxoflaccidin and flaccidin [1]. Its isolation from Coelogyne flaccida is documented in the foundational 1989 isolation paper [2]. This defined botanical origin and co-occurrence pattern provide a traceable natural product fingerprint for authenticating the compound and distinguishing it from synthetic misclassifications.

Botanical Chemistry Secondary Metabolites Chemotaxonomy

Oxoflaccidin Molecular Identity: CAS-Validated Structure for Procurement Precision

Oxoflaccidin is uniquely identified by CAS Registry Number 121817-24-1 [1]. The molecular formula is consistently reported as C₁₆H₁₂O₅, with a molecular weight of 284.26 g/mol . Its IUPAC name (5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4(16),5,7,11(15),12-hexaen-3-one) and canonical SMILES string (COC1=C(C2=C3C(=C1)CCC4=C3C(=CC(=C4)O)OC2=O)O) provide unambiguous structural descriptors for verification [2].

Compound Sourcing CAS Registry Quality Control

Oxoflaccidin (CAS 121817-24-1): Evidence-Based Research Application Scenarios


Reference Standard for Phytochemical Fingerprinting of Coelogyne and Agrostophyllum Orchids

Based on its confirmed isolation from Coelogyne flaccida and Agrostophyllum callosum [1][2], Oxoflaccidin serves as a specific chemotaxonomic marker. Procure this compound for use as an analytical reference standard in HPLC or LC-MS workflows aimed at profiling secondary metabolites in these orchid genera. Its specific 9,10-dihydro structure [1] allows for definitive chromatographic resolution from co-occurring analogs like flaccidinin and isooxoflaccidin.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Phenanthrene Scaffolds

Oxoflaccidin is the key 9,10-dihydro control in any SAR study investigating the biological relevance of ring saturation in phenanthrene-derived natural products [1]. Procure this compound alongside Flaccidinin to directly assess how the presence of a saturated C9–C10 bond impacts target binding, cellular permeability, or metabolic stability in your specific assay system. This comparative approach is essential for medicinal chemistry optimization of this scaffold.

Natural Product Library Expansion and Diversity Screening

Given its classification as a stilbenoid phenanthrene derivative found in orchids [1][2], Oxoflaccidin provides a structurally unique addition to natural product screening libraries. Procure this compound for inclusion in phenotypic or target-based screening cascades where novel chemotypes are prioritized. Its distinct core scaffold, defined by the saturated 9,10-bond [1], offers a valuable chemical diversity point compared to fully aromatic phenanthrene analogs.

Validation of Compound Identity Against Contradictory Vendor Annotations

Procure Oxoflaccidin specifically to resolve discrepancies in the literature where this natural product is incorrectly annotated as a synthetic fluoroquinolone antibiotic. By obtaining the compound via its CAS number (121817-24-1) and confirming its molecular weight (284.26 g/mol) , researchers can perform rigorous analytical chemistry (NMR, MS) to validate the true identity of the material, thereby ensuring the integrity of subsequent biological or chemical data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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